molecular formula C9H5BrN2O3 B2666687 6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1784291-82-2

6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No. B2666687
CAS RN: 1784291-82-2
M. Wt: 269.054
InChI Key: SJZCCGCHWVNGBY-UHFFFAOYSA-N
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Description

6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 1784291-82-2 . It has a molecular weight of 269.05 . The IUPAC name for this compound is 6-bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrN2O3/c10-7-3-12-2-5(4-13)11-8(12)1-6(7)9(14)15/h1-4H, (H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid are not fully detailed in the search results. It is known that it has a molecular weight of 269.05 .

Scientific Research Applications

Palladium-Catalyzed Suzuki–Miyaura Borylation Reaction

The palladium-catalyzed Suzuki–Miyaura borylation reaction plays a critical role in the pharmaceutical industry for the preparation of various active agents. A study described the formation of dimerization product [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, employing palladium catalysis. This method facilitated the incorporation of a nitrogen-rich system into potential anti-cancer and anti-tuberculosis agents through acid-amine coupling reactions, leading to compounds with moderate activity against the TB H37Rv strain and potent activity in NCI-60 anti-cancer screening across nine cancer panels (Kartik N. Sanghavi, D. Sriram, Jyothi Kumari, K. Kapadiya, 2022).

Ionic Liquid Promoted One-Pot Synthesis

A study demonstrated that 3-aminoimidazo[1,2-a]pyridines can be synthesized in good to excellent yields using the ionic liquid 1-butyl-3-methylimidazolium bromide. This method simplifies the reaction workup and allows for the easy separation and reuse of the ionic liquid, highlighting a sustainable approach to synthesizing these compounds (A. Shaabani, Ebrahim Soleimani, A. Maleki, 2006).

Supramolecular Synthesis

Research into supramolecular synthesis explored the structural landscape around 1-(pyridylmethyl)-2,2'-biimidazoles, including derivatives from 6-bromoimidazo[1,2-a]pyridine. The study focused on the impact of electrostatics and geometry on supramolecular architectures, revealing consistent solid-state behavior in halogen-bonded co-crystals and the formation of various structural outcomes in co-crystallizations with hydrogen-bond donors (C. A. Gunawardana et al., 2017).

Antimicrobial Activity

Novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, synthesized from hydrazonyl bromides reacting with active methylene compounds, were evaluated for their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Nada M. Abunada et al., 2008).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-7-3-12-2-5(4-13)11-8(12)1-6(7)9(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZCCGCHWVNGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)C=O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid

CAS RN

1784291-82-2
Record name 6-bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid
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